molecular formula C6H14O6 B150355 Mannitol CAS No. 87-78-5

Mannitol

Cat. No.: B150355
CAS No.: 87-78-5
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-KVTDHHQDSA-N
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Description

Mannitol (C₆H₁₄O₆), a six-carbon sugar alcohol, is a naturally occurring polyol widely utilized in pharmaceuticals, food, and industrial applications. It is stereoisomeric to sorbitol and iditol, differing in hydroxyl group spatial arrangements . Its non-hygroscopic nature, low caloric value, and osmotic activity make it ideal as a diuretic, sweetener, and excipient in drug formulations . This compound exists in three polymorphic forms (β, δ, α) and a hemihydrate (MHH), each with distinct physicochemical properties affecting solubility, stability, and industrial applicability . Clinically, it is a cornerstone for managing elevated intracranial pressure (ICP) due to its osmotic diuretic effect, though efficacy varies with dosing and patient physiology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
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InChI Key

FBPFZTCFMRRESA-KVTDHHQDSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
Record name D-MANNITOL
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DSSTOX Substance ID

DTXSID1023235, DTXSID30858955
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Molecular Weight

182.17 g/mol
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Physical Description

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 300 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C
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Density

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C
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Color/Form

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES

CAS No.

69-65-8, 87-78-5
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Melting Point

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mannitol can be synthesized through the hydrogenation of fructose, which is derived from starch or sucrose. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound often involves biotechnological methods due to their efficiency and environmental benefits. These methods include:

Chemical Reactions Analysis

Mannitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid for oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of a nickel catalyst for reduction reactions.

    Halogens: Bromine for substitution reactions.

Major Products:

Scientific Research Applications

Clinical Applications

1. Management of Intracranial Pressure (ICP)
Mannitol is widely recognized for its effectiveness in reducing elevated intracranial pressure. It acts as an osmotic diuretic, drawing water out of the brain parenchyma into the vascular system, thereby decreasing brain volume and intracranial pressure. This mechanism is crucial in conditions such as traumatic brain injury and cerebral edema .

2. Renal Protection
In surgical settings, particularly during cardiac and renal transplantation, this compound is administered to protect renal function. It enhances renal blood flow and promotes diuresis, which helps flush out necrotic debris from the renal tubules and reduces the risk of acute tubular necrosis (ATN) .

3. Treatment of Acute Kidney Injury
this compound is employed to prevent or treat acute renal failure by promoting urinary excretion of toxic substances. Its ability to increase osmotic pressure in the glomeruli allows for enhanced urine production .

4. Reduction of Intraocular Pressure
this compound is also used to manage intraocular pressure in conditions like glaucoma. By drawing fluid from the eye into the bloodstream, it effectively reduces pressure before surgical procedures .

Pharmaceutical Applications

1. Pharmaceutical Excipient
this compound is commonly used as an excipient in drug formulations. It serves multiple roles, including acting as a bulking agent, stabilizing proteins and peptides during storage, and enhancing the physical properties of tablets .

2. Inhalation Therapy
In respiratory medicine, this compound is utilized in inhaled dry-powder formulations to improve mucociliary clearance in conditions such as cystic fibrosis. This application leverages this compound's ability to alter mucus properties, facilitating easier clearance from the airways .

Diagnostic Applications

1. Glomerular Filtration Rate Measurement
this compound is employed as a renal function diagnostic aid due to its unique filtration characteristics. It is freely filtered by the kidneys with minimal reabsorption, making it useful for estimating glomerular filtration rate (GFR) in clinical assessments .

2. Contrast Agent in Imaging Studies
In radiology, this compound can enhance imaging quality in procedures like MRI and CT scans by improving contrast through its osmotic effects on tissues .

Case Studies and Research Findings

Several studies have highlighted the clinical benefits of this compound:

  • Traumatic Brain Injury Study: A study involving 50 patients demonstrated that this compound administration significantly improved clinical outcomes measured by the Glasgow Outcome Scale (GODS) score compared to controls who did not receive this compound (p < 0.001) .
  • Renal Protection During Surgery: Research indicates that this compound administration prior to ischemic events can reduce renal cell swelling and protect against ischemia-reperfusion injury through various mechanisms including scavenging free radicals .

Summary Table of this compound Applications

Application Area Specific Use Mechanism/Effect
Intracranial PressureManagement in traumatic brain injuryOsmotic diuresis reducing brain volume
Renal ProtectionCardiac and renal transplantationEnhances renal blood flow; flushes necrotic debris
Acute Kidney InjuryPromotes diuresisIncreases osmotic pressure for urinary excretion
Intraocular PressureTreatment for glaucomaDraws fluid from the eye to reduce pressure
Pharmaceutical ExcipientStabilizing agent for drugsPrevents denaturation of proteins; improves tablet properties
Inhalation TherapyCystic fibrosis managementImproves mucus clearance
Diagnostic AidGFR measurementFreely filtered with minimal reabsorption
Imaging ContrastEnhances visualization in MRI/CTImproves tissue contrast through osmotic effects

Mechanism of Action

Mannitol exerts its effects primarily through its osmotic properties. It increases the osmolarity of the blood plasma, which draws water from tissues into the bloodstream. This mechanism helps reduce cerebral edema and intracranial pressure by decreasing the volume of cerebrospinal fluid. In the kidneys, this compound inhibits the reabsorption of water and electrolytes, promoting diuresis .

Comparison with Similar Compounds

Key Findings :

  • In a randomized trial, HS maintained stable ICP reduction over four doses, whereas this compound’s efficacy declined by the fourth dose (p < 0.05) .
  • HS prolonged ICP normalization by 30–50% compared to this compound, attributed to its plasma-expanding properties .

Polyols: this compound vs. Sorbitol vs. Glycerol

This compound, sorbitol, and glycerol are structurally related polyols but exhibit divergent biochemical and industrial behaviors:

Property This compound Sorbitol Glycerol
Chemical Structure C₆H₁₄O₆ (1,2,3,4,5,6-hexanol) C₆H₁₄O₆ (stereoisomer of this compound) C₃H₈O₃
Metabolic Role Forms this compound 1-phosphate (inhibits glucokinase) Converted to fructose 1-phosphate Precursor for triglycerides
Osmotic Activity High (used in IV formulations) Moderate (used in oral solutions) Low (humectant)
Industrial Use Tablet excipient, diagnostic agent Sweetener, humectant in foods Cosmetics, antifreeze
Permeability (Papp) 1.7 × 10⁻⁶ cm/s (Caco-2 model) Similar to this compound Higher than this compound

Key Findings :

  • This compound 1-phosphate and sorbitol 6-phosphate act as fructose 6-phosphate analogs, enhancing glucokinase inhibition in hepatocytes .
  • Glycerol shows stronger correlation with this compound in flaxseed metabolomics, suggesting overlapping biosynthetic pathways .

Paracellular Transport Markers: this compound vs. Inulin

Both are used to assess epithelial permeability but differ in molecular weight and applications:

Parameter This compound (182 Da) Inulin (~5,000 Da)
Permeability Higher in Caco-2 (Papp = 1.7 × 10⁻⁶ cm/s) Lower due to larger size
Clinical Use Blood-brain barrier integrity assays Glomerular filtration rate (GFR) tests
Toxicity Non-toxic at osmotic doses Rare hypersensitivity reactions

Key Data :

  • In cultured cell systems, this compound’s apparent permeability (0.08 ± 0.02 cm/h) exceeded inulin (0.03 ± 0.01 cm/h) due to smaller molecular size .

Osmoprotectants: this compound vs. NaCl in Plant Stress

This compound and NaCl induce osmotic stress but differ in plant tissue responses:

Parameter This compound (Non-ionic) NaCl (Ionic)
Proline Accumulation Moderate (110 mM: 12 µmol/g) High (35 mM: 18 µmol/g)
Cell Viability Higher retention at 329 mM Reduced viability at 175 mM
Growth Inhibition Significant at >200 mM Severe at >100 mM

Key Findings :

  • NaCl-adapted callus tissues showed 50% lower growth than this compound-adapted tissues, linked to ionic toxicity disrupting metabolic pathways .

Biological Activity

Mannitol, a six-carbon sugar alcohol (C₆H₁₄O₆), is widely recognized for its various biological activities, particularly in the fields of medicine and microbiology. This article provides an in-depth exploration of this compound's biological effects, mechanisms of action, and its applications in clinical and research settings.

Overview of this compound

This compound is a naturally occurring polyol found in various plants and fungi. It serves multiple roles, including acting as an osmoprotectant, a carbon source, and a stress response mediator. Its unique properties make it valuable in pharmaceutical formulations and as a research tool.

  • Osmotic Effects :
    • This compound elevates blood plasma osmolality, promoting the movement of water from tissues into the bloodstream. This property is particularly useful in medical scenarios such as reducing intracranial pressure or treating acute kidney injury .
  • Metabolic Pathways :
    • This compound can be metabolized by certain bacteria and fungi through specific enzymes, such as this compound-2-dehydrogenase (M2DH), which converts this compound to fructose. This conversion is crucial for energy metabolism and stress response in microbial pathogens .
  • Enhancement of Antibiotic Efficacy :
    • Research indicates that this compound can enhance the sensitivity of persister bacteria to antibiotics. It appears to induce metabolic activity that contributes to a proton motive force (PMF), aiding in the eradication of biofilm-associated bacterial populations .

1. Antimicrobial Properties

This compound has been shown to possess antimicrobial properties by modulating metabolic pathways in bacteria. For instance, studies have demonstrated that this compound can enhance serum killing activity against pathogenic bacteria such as Vibrio alginolyticus. The optimal concentration for this effect was found to be 5 mM .

2. Role in Fungal Pathogenesis

In fungi, this compound serves as a carbon source and helps in stress resilience. It has been implicated in the pathogenicity of various fungal species, where its production correlates with virulence factors during host interactions . For example, this compound biosynthetic mutants exhibited reduced disease symptoms during plant infections .

3. Neuroprotective Effects

This compound's ability to reduce intracranial pressure has made it a common treatment for conditions like cerebral edema. Its mechanism involves osmotic diuresis, which helps alleviate swelling by drawing excess fluid from the brain into the bloodstream .

Case Study 1: this compound in Bacterial Infections

A study investigated the role of this compound in enhancing the efficacy of antibiotics against Staphylococcus aureus strains. The results indicated that this compound treatment significantly increased bacterial susceptibility to antibiotics by inducing metabolic pathways that bolster bacterial stress responses .

Case Study 2: this compound's Effect on Neuroprotection

Clinical trials have shown that this compound administration can effectively manage elevated intracranial pressure in patients with traumatic brain injuries. The osmotic gradient created by this compound facilitates fluid movement away from swollen tissues, thereby improving patient outcomes .

Research Findings

StudyFindings
Functional ProteomicsThis compound enhances glycolysis and serum killing activitySuggests potential therapeutic applications in infections
Antibiotic SensitivityThis compound increases sensitivity of persister bacteriaHighlights its role in overcoming antibiotic resistance
Fungal PathogenesisThis compound production correlates with virulenceIndicates its importance in fungal infections

Q & A

Q. How to reconcile discrepancies in this compound’s antioxidant activity across in vitro and in vivo models?

  • Methodological Answer : In vitro assays (e.g., DPPH scavenging) often overestimate activity due to solvent artifacts (e.g., DMSO interactions). In vivo studies should use stable isotope-labeled this compound (¹³C-NMR tracking) to distinguish direct ROS scavenging from indirect effects (e.g., glutathione upregulation). Systematic reviews with GRADE criteria assess evidence quality, highlighting publication bias in small-sample studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Mannitol
Reactant of Route 2
Mannitol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.